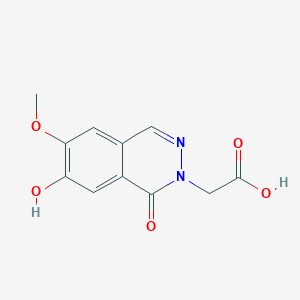![molecular formula C10H15ClO3 B13207809 Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO3 and a molecular weight of 218.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated precursor with a spirocyclic alcohol in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired purity and yield .
化学反应分析
Types of Reactions
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxo compound .
科学研究应用
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate: Similar structure but lacks the chlorine atom.
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate: Similar but with a different ring size.
Uniqueness
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications .
属性
分子式 |
C10H15ClO3 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC 名称 |
methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-13-8(12)10(11)9(14-10)6-4-2-3-5-7-9/h2-7H2,1H3 |
InChI 键 |
PHPMZBQZDQRQMX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(C2(O1)CCCCCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)
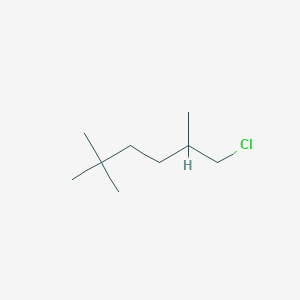
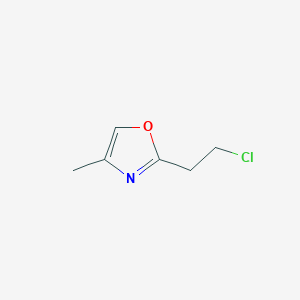
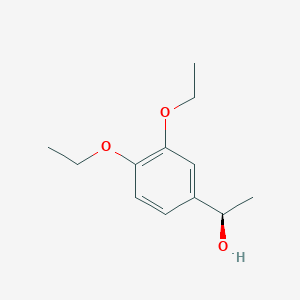
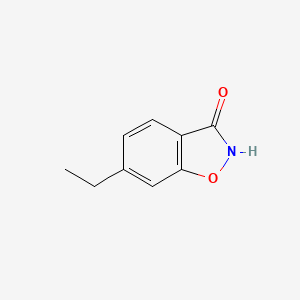
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13207768.png)

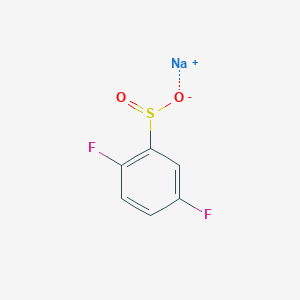
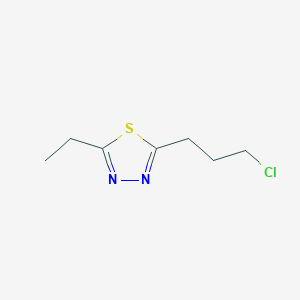
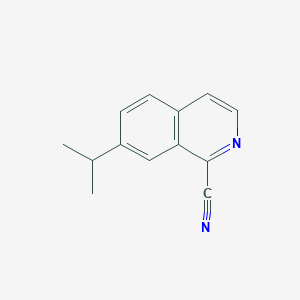

![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane](/img/structure/B13207801.png)
